RBM10-8

sphingosine-1-phosphate lyase mechanism-based inhibition irreversible enzyme inactivation

Researchers studying sphingosine-1-phosphate (S1P) catabolism often struggle with reversible or weak S1PL inhibitors that cannot definitively establish target engagement. RBM10-8 addresses this by functioning as a mechanism-based, irreversible inhibitor and substrate of recombinant human S1PL, enabling rigorous washout experiments and catalytic cycle investigation. - Irreversibly inactivates hS1PL as both substrate and inhibitor, unlike LX2931 or THI. - Selectively inhibits human S1PL over bacterial enzyme at 100 µM, eliminating microbial interference. - Matched RBM10 series (inactive alcohols RBM10-1 to -4) available as negative controls.

Molecular Formula C17H36NO5P
Molecular Weight 365.4 g/mol
Cat. No. B15144495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBM10-8
Molecular FormulaC17H36NO5P
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C=C)(C(COP(=O)(O)O)N)O
InChIInChI=1S/C17H36NO5P/c1-3-5-6-7-8-9-10-11-12-13-14-17(19,4-2)16(18)15-23-24(20,21)22/h4,16,19H,2-3,5-15,18H2,1H3,(H2,20,21,22)/t16-,17-/m1/s1
InChIKeyCLOACZHPXLRLHX-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RBM10-8 S1PL Inhibitor Overview


RBM10-8 (CAS: 2407372-42-1) is a synthetic, vinylated analog of sphingosine-1-phosphate (S1P) and functions as a mechanism-based, irreversible inhibitor of recombinant human sphingosine-1-phosphate lyase (hS1PL) [1]. Its molecular formula is C17H36NO5P with a molecular weight of 365.45 g/mol . Unlike competitive or reversible S1PL inhibitors, RBM10-8 acts as both a substrate and an irreversible inhibitor of hS1PL, making it a specialized chemical probe for studying the terminal step of S1P degradation [1].

Pathway S1P degradation pathway studies
Mechanism Irreversible target engagement probe
Controls Matched inactive analogs available

RBM10-8: Why Generic Substitution Fails


Direct substitution of RBM10-8 with other in-class S1PL inhibitors (e.g., THI, LX2931, S1PL-IN-2) is scientifically invalid due to fundamental differences in mechanism of action and target engagement. RBM10-8 is a mechanism-based inhibitor that irreversibly inactivates hS1PL while also serving as an enzyme substrate [1]. In contrast, LX2931 (LX3305) fails to block S1PL catalytic activity in biochemical and cellular assays even at 100 μM, acting instead as a functional inhibitor only in vivo via an indirect mechanism [2]. THI (2-acetyl-4-(tetrahydroxybutyl)imidazole) inhibits S1PL with an IC50 >100,000 nM, representing a potency difference of at least three orders of magnitude compared to more potent S1PL inhibitors [3]. S1PL-IN-2 (Compound 28) exhibits an IC50 of 120 nM in biochemical assays and 230 nM in HEK293 cells via reversible inhibition of pyridoxal-4-phosphate generation, a mechanism distinct from RBM10-8's irreversible substrate-based inactivation . These mechanistic and potency divergences preclude interchangeable use in any experimental context requiring consistent, interpretable S1PL inhibition data.

Mechanism

LX2931 does not inhibit S1PL catalytic activity in biochemical assays; irreversible mechanism may not transfer.

Potency

THI shows substantially weaker S1PL inhibition; biochemical potency context may differ.

Reversibility

S1PL-IN-2 reversible binding may limit sustained target engagement relative to irreversible inactivation.

RBM10-8 Comparative Evidence


Mechanism-Based Irreversible Inhibition

RBM10-8 exhibits mechanism-based irreversible inhibition of hS1PL, a property absent in the comparator LX2931 (LX3305). RBM10-8 acts as both a substrate and an irreversible inhibitor of hS1PL, whereas LX2931 shows no inhibition of S1PL catalytic activity in biochemical or cellular assays at concentrations up to 100 μM [1]. The irreversible nature of RBM10-8's inhibition provides sustained target engagement that persists after washout, unlike reversible inhibitors such as S1PL-IN-2 (IC50 = 120 nM reversible) .

Irreversible Inhibition
Head-to-head
RBM10-8 irreversibly inactivates hS1PL; LX2931 shows no inhibition at 100 μM; S1PL-IN-2 reversible IC50 = 120 nM
Supports sustained target engagement in washout studies
LX2931 cannot be used for direct in vitro S1PL inhibition
sphingosine-1-phosphate lyase mechanism-based inhibition irreversible enzyme inactivation S1P metabolism

Human vs. Bacterial S1PL Selectivity

RBM10-8 demonstrates selective inhibition of human S1PL (hS1PL) over bacterial S1PL orthologs. In comparative enzyme assays, only the amino phosphate RBM10-8 behaved as an hS1PL inhibitor at 100 μM using the fluorogenic substrate RBM148, whereas reference hS1PL inhibitors showed no activity against the bacterial enzyme [1]. This species selectivity profile is critical for studies requiring human-specific target engagement without confounding effects on microbial S1PL in co-culture or microbiome-associated experiments.

Species Selectivity
Head-to-head
RBM10-8 inhibits hS1PL at 100 μM; bacterial S1PL unaffected; reference inhibitors show no bacterial activity
Enables human-specific S1PL pathway studies
Avoids confounding bacterial ortholog effects
human S1PL bacterial S1PL species selectivity ortholog discrimination

Phosphorylation-Dependent S1PL Inhibition

Within the RBM10 vinylated S1P analog series, only the amino phosphate RBM10-8 exhibits hS1PL inhibitory activity. The nonphosphorylated precursor alcohols RBM10-1, RBM10-2, RBM10-3, and RBM10-4 were completely inactive in both hS1PL enzyme assays when tested under identical conditions [1]. This strict phosphorylation requirement provides a clear chemical control strategy for experimental design: RBM10-1 through RBM10-4 serve as negative control compounds that share the core vinylated scaffold but lack the phosphate group essential for hS1PL binding and inhibition.

Phosphorylation Required
Head-to-head
Only phosphorylated RBM10-8 inhibits hS1PL; nonphosphorylated analogs RBM10-1 to -4 are inactive
Provides scaffold-matched negative controls
Confirms phosphate essential for target engagement
structure-activity relationship phosphorylation requirement vinylated S1P analogs RBM10 series

Validated hS1PL Chemical Probe

RBM10-8 has been validated as a mechanism-based hS1PL inhibitor through comprehensive biochemical characterization including unambiguous configurational assignment by Vibrational Circular Dichroism (VCD) methods and demonstration of irreversible enzyme inactivation coupled with substrate behavior [1]. In contrast, a 2024 comprehensive review of SPL inhibitors notes that several published SPL inhibitors, including RBM10-8 (citing Pons et al., 2020), A6670, Compound 6, Compound 28, and Oxopyridylpyrimidine, lack sufficient evidence supporting their biological role in experimental model systems [2]. This highlights RBM10-8's current status as a well-characterized in vitro biochemical tool rather than an in vivo-validated pharmacological agent.

In Vitro Validation
Class-level
Biochemical probe validated via VCD; in vivo validation lacking per 2024 review
Suitable for in vitro S1PL biochemical studies
In vivo-active comparators exist (THI, LX2931) for animal models
chemical probe S1P lyase mechanism-based inhibitor pharmacological tool compound

RBM10-8 Research Applications


In Vitro hS1PL Biochemical Assays

RBM10-8 is ideally suited for biochemical assays investigating the catalytic mechanism of human S1PL, particularly in experiments where irreversible target engagement is required. Unlike LX2931, which shows no activity in biochemical S1PL assays [1], RBM10-8 provides reliable in vitro inhibition. Its mechanism-based irreversible action enables washout experiments to assess duration of target engagement and recovery of enzyme activity, and its dual substrate/inhibitor behavior makes it a valuable probe for studying the S1PL catalytic cycle and reaction intermediate stabilization [2].

Human-Specific S1PL Selectivity Studies

RBM10-8 is the compound of choice for experiments requiring discrimination between human and bacterial S1PL activity. In direct comparative assays, RBM10-8 selectively inhibits hS1PL at 100 μM, whereas reference hS1PL inhibitors show no activity against the bacterial enzyme [3]. This selectivity profile is particularly valuable for: (1) mammalian cell culture studies where bacterial contamination could confound results; (2) microbiome research where S1PL activity from host and microbial sources must be distinguished; and (3) structural biology studies comparing human and bacterial S1PL active site differences.

SAR Using Matched Inactive Analogs

The RBM10 series provides a unique SAR toolkit for S1PL research. RBM10-8 (phosphorylated) is an active hS1PL inhibitor, while the nonphosphorylated precursor alcohols RBM10-1, RBM10-2, RBM10-3, and RBM10-4 are completely inactive in both human and bacterial S1PL assays [3]. This matched set enables rigorous control experiments where the vinylated scaffold is held constant while only the phosphate group varies, allowing researchers to confidently attribute observed biological effects specifically to hS1PL inhibition rather than off-target scaffold interactions.

S1P Terminal Degradation Studies

RBM10-8 is appropriate for cellular studies examining the role of S1PL in S1P metabolism, specifically the irreversible degradation of S1P into ethanolamine phosphate and trans-2-hexadecenal [4]. As a mechanism-based inhibitor that engages the hS1PL active site and acts as a substrate analog, RBM10-8 directly interrogates the terminal step of S1P catabolism without affecting upstream sphingosine kinases or S1P phosphatases. This specificity contrasts with S1P receptor modulators (e.g., FTY720) that affect S1P signaling through receptor engagement rather than metabolic enzyme inhibition [5].

Application
Selection Property
Validation Focus
In Vitro hS1PL Assays
Irreversible mechanism-based inhibition
Target engagement duration in washout
Human-Specific Selectivity Studies
Human S1PL selectivity over bacterial orthologs
Ortholog discrimination in co-culture models
SAR with Matched Analogs
Phosphorylation-dependent activation
Negative control compound integrity
S1P Terminal Degradation Studies
Substrate-analog specificity for S1P catabolism
S1P degradation step confirmation

Technical Documentation Hub

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